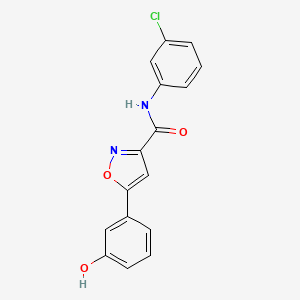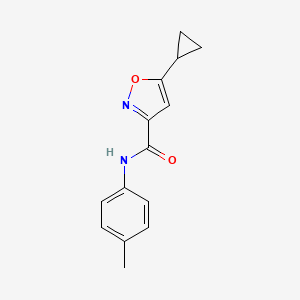
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesics. However, it was later discovered to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by (5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone leads to the release of various neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA), which are involved in the regulation of pain, mood, and behavior.
Biochemical and Physiological Effects
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate immune function. It has also been shown to have potent anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, its psychoactive effects and potential for abuse make it difficult to use in human studies, and its status as a controlled substance limits its availability for research purposes.
Orientations Futures
There are several potential future directions for research on (5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced psychoactive effects. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, and the potential use of synthetic cannabinoids as therapeutic agents. Finally, there is a need for further research on the safety and potential adverse effects of synthetic cannabinoids, particularly in the context of long-term use and abuse.
Méthodes De Synthèse
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of 2-cyclopropyl-4,5-dihydrooxazole with 2-methylpiperidin-1-ylmethanone in the presence of various reagents and solvents. The final product is purified using chromatographic techniques to obtain a pure compound.
Applications De Recherche Scientifique
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-2-3-7-15(9)13(16)11-8-12(17-14-11)10-5-6-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDKMTXBXMNYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
